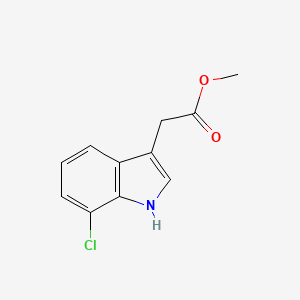
Methyl 7-Chloroindole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Chloroindole-3-acetate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation
Methyl 7-chloroindole-3-acetate derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been explored for their potent auxin activity in bioassays to understand the structural features of auxins required to induce auxin-mediated growth in plants. 4-Cl-IAA, a naturally occurring auxin in certain plants, demonstrates significant growth and development implications in plant species like Pisum sativum and Vicia faba (Reinecke, 2004).
Microbial Degradation of Environmental Pollutants
Indole derivatives, including this compound, are present worldwide as environmental pollutants. Studies on the microbial degradation of these compounds reveal various aerobic and anaerobic pathways, highlighting the significance of understanding the microbial responses to indole derivatives for environmental cleanup efforts (Arora, Sharma, & Bae, 2015).
Synthetic and Biological Activities
Research into the synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters, which are structurally similar to this compound, shows promising applications in agriculture. These compounds have been found to exhibit stronger elongation activity and root formation promotion than the commonly used indole-3-acetic acid, suggesting their potential in enhancing agricultural productivity (Katayama, 2000).
Advanced Materials and Chemical Synthesis
The crystal structures of 7-chloroindole and its derivatives, including methyl variants, provide insights into molecular disorder phenomena, which are critical for the design of advanced materials and understanding the molecular dynamics in various chemical synthesis processes (Tanski, 2018).
Antioxidant Metabolites Synthesis
A study on the synthesis of 7-hydroxyoxindole-3-acetic acid from methyl indole-3-acetate demonstrates the production of antioxidant, endogenous metabolites found in corn. This synthesis process, which involves simultaneous iridium-catalyzed borylations, highlights the compound's relevance in producing natural antioxidants (Homer & Sperry, 2014).
Mechanism of Action
Target of Action
Methyl 7-Chloroindole-3-acetate is a derivative of indole, a heterocyclic compound that is prevalent in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets within the body.
Mode of Action
It is known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates various biochemical processes.
Biochemical Pathways
Indole and its derivatives are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting compounds, including this compound, can then participate in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan to produce indole and its derivatives Therefore, changes in the gut microbiota could potentially affect the production and action of this compound
Biochemical Analysis
Biochemical Properties
Methyl 7-Chloroindole-3-acetate, like other indole derivatives, interacts with various enzymes, proteins, and biomolecules. For instance, indole-3-acetic acid (IAA) methyltransferase, a member of the SABATH family, modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Indole derivatives have been shown to exhibit various effects at different dosages
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Transport and Distribution
Membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of drugs
Subcellular Localization
The subcellular localization of proteins is known to play a crucial role in their activity
Properties
IUPAC Name |
methyl 2-(7-chloro-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRBOCSGBFZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
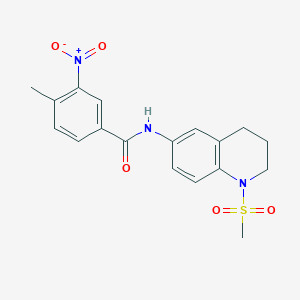
![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

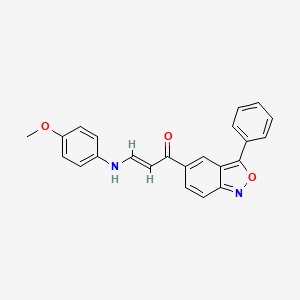
![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)
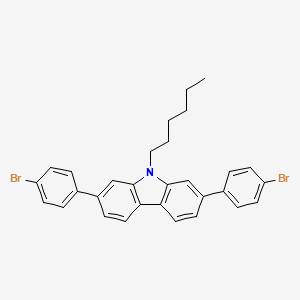
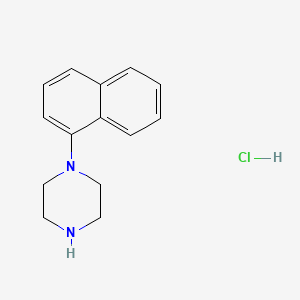
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
